molecular formula C14H14ClNO2 B2707431 2-(4-Methoxybenzoyl)aniline hydrochloride CAS No. 1225326-61-3

2-(4-Methoxybenzoyl)aniline hydrochloride

Cat. No.: B2707431
CAS No.: 1225326-61-3
M. Wt: 263.72
InChI Key: DYYJRCUAJJCIAP-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)aniline hydrochloride is an organic compound with the molecular formula C14H14ClNO2. It is a derivative of aniline, where the aniline nitrogen is bonded to a 4-methoxybenzoyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)aniline hydrochloride typically involves the acylation of aniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5NH2+C8H7ClO2C14H13NO2+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_8\text{H}_7\text{ClO}_2 \rightarrow \text{C}_14\text{H}_13\text{NO}_2 + \text{HCl} C6​H5​NH2​+C8​H7​ClO2​→C1​4H1​3NO2​+HCl

The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: 2-(4-Hydroxybenzoyl)aniline hydrochloride.

    Reduction: 2-(4-Methoxybenzyl)aniline hydrochloride.

    Substitution: Various substituted aniline derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Methoxybenzoyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)aniline hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The methoxy and carbonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxybenzoyl)aniline hydrochloride
  • 2-(4-Methylbenzoyl)aniline hydrochloride
  • 2-(4-Chlorobenzoyl)aniline hydrochloride

Uniqueness

2-(4-Methoxybenzoyl)aniline hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

(2-aminophenyl)-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15;/h2-9H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYJRCUAJJCIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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